Scientific Field: Organic Chemistry
Results or Outcomes: The synthesis was successful, resulting in the formation of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine .
Results or Outcomes: The synthesis was successful, resulting in the formation of enantiopure cyclohexitols .
Scientific Field: Polymer Chemistry
Methods of Application: α-Bromo-ε-caprolactone (α-BrCL) was synthesized from α-bromocyclohexanone using 3-chloroperoxybenzoic acid. α-BrCL was then used as a comonomer in the ring-opening polymerization of ε-caprolactone (CL) initiated with aluminum isopropoxide to synthesize poly (CL-co-α-BrCL) copolymer. This copolymer was used as the macroinitiator in the ATRP of N-isopropylacrylamide (NIPAAm) for the synthesis of stimuli-responsive and biodegradable PCL-g-PNIPAAm copolymer .
Results or Outcomes: The synthesis was successful, resulting in the formation of PCL-g-PNIPAAm copolymer. A core-shell type nano-structure was formed with a hydrophilic outer shell and a hydrophobic inner core from these copolymers, which exhibited a phase transition temperature around 31 °C . The critical micelle concentration was found to be 3.2×10−3 mg/mL . Transmission electron microscopy (TEM) results showed that micelles have spherical shapes with a diameter of about 70 nm .
3-Bromocyclohexanone is an organic compound with the molecular formula . It belongs to the class of cyclohexanones, which are cyclic ketones characterized by a six-membered carbon ring containing a ketone functional group (). Specifically, in 3-bromocyclohexanone, a bromine atom is attached to the third carbon atom of the cyclohexane ring, leading to a unique structural configuration that influences its chemical reactivity and interactions. The compound has a molecular weight of approximately 177.04 g/mol and adopts a chair conformation, which is the most stable arrangement for six-membered rings .
3-Bromocyclohexanone can be synthesized through several methods:
3-Bromocyclohexanone serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies involving 3-bromocyclohexanone primarily focus on its reactivity with nucleophiles and electrophiles. The presence of both a bromine atom and a carbonyl group allows for diverse interaction pathways, making it a valuable compound in synthetic organic chemistry. Specific studies detailing its interactions with biological systems or complex organic matrices remain limited.
Several compounds are structurally similar to 3-bromocyclohexanone. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Bromocyclohexanone | C6H9BrO | Bromine at the second position | More reactive due to proximity of bromine to carbonyl |
| Cyclohexanone | C6H10O | No halogen substitution | Lacks halogen reactivity |
| Bromocyclopentanone | C5H7BrO | Five-membered ring structure | Smaller ring size affects reactivity |
| Bromoacetophenone | C8H7BrO | Aromatic ketone with bromine | Aromatic nature influences properties |
| 4-Bromobutan-2-one | C4H7BrO | Bromine at terminal position | Shorter chain length affects reactivity |
3-Bromocyclohexanone's unique position within the cyclohexane framework provides distinct chemical properties compared to these similar compounds, particularly regarding its stability and reactivity profile due to the chair conformation and specific substitution pattern .
The bromination of cyclohexanone has been studied extensively, though early methods focused on α-bromination (positions 2 and 6). For example, cyclohexanone reacts with bromine (Br₂) in acidic conditions to form 2-bromocyclohexanone via enol intermediates. However, achieving selective bromination at the γ-position (position 3) required alternative strategies.
One notable approach involves the use of N-bromosuccinimide (NBS) in ionic liquids or chloroform, catalyzed by p-toluenesulfonic acid. This method enables controlled bromination at specific positions through enol intermediates, though selectivity remains challenging. Patents from the 1990s describe bromination using halogenate salts (e.g., sodium chlorate) and bromine in aqueous-organic media, though these primarily yield 2-bromocyclohexanone.
A 1996 patent (EP0173198A2) outlines a process for synthesizing 2-hydroxy-cyclohexanone via bromination of cyclohexanone followed by alkaline hydrolysis. While this work focused on 2-bromo derivatives, it established foundational methods for bromocyclohexanone synthesis. Later studies explored asymmetric synthesis using enamine intermediates, enabling stereoselective bromination of cyclohexanone derivatives.
3-Bromocyclohexanone represents a halogenated cyclohexanone derivative characterized by the substitution of a bromine atom at the third carbon position of the cyclohexanone ring. The compound possesses the molecular formula C6H9BrO and exhibits a molecular weight of 177.04 grams per mole [1] [2] [3]. The exact mass has been determined to be 175.98368 Da, with the monoisotopic mass recorded as 175.983677 Da [2] [4].
The structural framework of 3-bromocyclohexanone is based on the cyclohexanone scaffold, which adopts a chair conformation as its most stable three-dimensional arrangement . In this conformation, the cyclohexane ring minimizes torsional strain by positioning adjacent carbon-carbon bonds in a staggered arrangement, similar to the parent cyclohexane structure [6]. The presence of the carbonyl group at position one introduces planarity around the ketone carbon, while the bromine substituent at position three can occupy either axial or equatorial positions relative to the ring plane.
Conformational analysis reveals that the bromine atom in 3-bromocyclohexanone preferentially adopts specific orientations based on stereoelectronic considerations. Unlike simple alkyl substituents that typically favor equatorial positions to minimize steric interactions, halogen substituents on cyclohexanone rings exhibit more complex conformational preferences influenced by dipolar interactions and stereoelectronic effects [7] [8]. The chair conformation allows for two distinct orientations of the bromine substituent: axial, where the bromine extends perpendicular to the average plane of the ring, and equatorial, where it extends roughly in the plane of the ring.
The conformational stability of 3-bromocyclohexanone is influenced by several factors including steric interactions, dipolar repulsions, and hyperconjugative effects. Studies on related halocyclohexanones have demonstrated that bromine substituents can exhibit preferences for axial orientations under certain conditions, contrary to the typical equatorial preference observed for bulky alkyl groups [8] . The axial preference for bromine in position-2 halocyclohexanones has been attributed to favorable dipolar interactions that outweigh the destabilizing effects of 1,3-diaxial interactions.
For 3-bromocyclohexanone specifically, the bromine atom is positioned at the beta position relative to the carbonyl group, which influences its conformational behavior differently compared to alpha-halocyclohexanones. The molecular geometry around the bromine center exhibits typical tetrahedral coordination when considering the lone pairs, with the carbon-bromine bond length characteristic of sp3 hybridized carbon-halogen bonds.
The stereochemical analysis of 3-bromocyclohexanone reveals the presence of one stereogenic center at the carbon bearing the bromine substituent [2]. This creates the potential for enantiomeric forms, designated as (R)-3-bromocyclohexanone and (S)-3-bromocyclohexanone, which are non-superimposable mirror images of each other.
The molecular structure can be described using various chemical identifiers: the InChI representation is InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2, and the corresponding InChI Key is AEEYYKBDOSUULQA-UHFFFAOYSA-N [1] [10]. The SMILES notation for the compound is C1CC(CC(=O)C1)Br, which provides a systematic representation of the molecular connectivity [1].
While specific crystallographic data for 3-bromocyclohexanone was not extensively documented in the available literature, related bromocyclohexanone derivatives have been characterized through X-ray crystallography. The crystalline structure of such compounds typically reveals the adoption of chair conformations in the solid state, with intermolecular interactions influencing the overall packing arrangement.
The stereochemical considerations extend to the conformational aspects of the molecule, where the chair-chair interconversion (ring flipping) results in the interchange of axial and equatorial positions. This dynamic process affects the stereochemical environment of the bromine substituent and influences the overall molecular properties including dipole moment and intermolecular interactions.
In terms of absolute configuration assignment, 3-bromocyclohexanone derivatives have been studied using optical rotatory dispersion and circular dichroism techniques. The axial alpha-haloketone rule, developed for 2-halocyclohexanones, provides insights into the relationship between molecular conformation and optical activity, though this rule is specifically applicable to alpha-positioned halogens rather than beta-positioned substituents like in 3-bromocyclohexanone [11].
The thermodynamic properties of 3-bromocyclohexanone encompass various energetic parameters that govern its stability and reactivity. While specific thermodynamic data for this compound is limited in the literature, related cyclohexanone derivatives and brominated compounds provide valuable insights into the expected properties.
The molecular stability of 3-bromocyclohexanone is influenced by the chair conformation of the cyclohexane ring, which represents the lowest energy arrangement for six-membered saturated rings [6]. The chair conformation minimizes angle strain, torsional strain, and steric interactions, contributing to the overall thermodynamic stability of the molecule.
Computational studies on related halocyclohexanones using density functional theory methods have provided insights into the relative energies of different conformational states. The energy difference between axial and equatorial conformers of bromocyclohexanone derivatives typically ranges from 0.2 to 0.5 kcal mol⁻¹, depending on the position of the bromine substituent and the specific environmental conditions [12] .
The enthalpy of formation for 3-bromocyclohexanone can be estimated based on thermodynamic data for related brominated compounds. Studies on brominated hydrocarbons have established systematic approaches for determining formation enthalpies using both experimental and computational methods [13]. The presence of the bromine atom generally contributes to a more negative enthalpy of formation compared to the unsubstituted cyclohexanone parent compound.
Temperature-dependent properties of 3-bromocyclohexanone would be expected to follow typical patterns observed for cyclohexanone derivatives. The chair-chair interconversion process, which involves the flipping between different conformational states, exhibits temperature dependence with increased rates of interconversion at elevated temperatures.
The thermodynamic stability of 3-bromocyclohexanone is also influenced by intramolecular interactions, including dipolar interactions between the carbonyl group and the bromine substituent. These interactions can stabilize specific conformational arrangements and contribute to the overall energetic profile of the molecule.
The solubility characteristics of 3-bromocyclohexanone are governed by its molecular structure, polarity, and intermolecular interactions. As a ketone derivative with a bromine substituent, the compound exhibits intermediate polarity between purely hydrophobic alkyl cyclohexanones and highly polar hydroxylated derivatives.
Based on the properties of related cyclohexanone derivatives, 3-bromocyclohexanone is expected to exhibit limited solubility in water due to its predominantly hydrophobic cyclohexane framework [14] [6]. The parent compound cyclohexanone demonstrates solubility in water of approximately 150 grams per liter at 10°C, decreasing to about 50 grams per liter at 30°C [14]. The introduction of the bromine substituent would be expected to reduce aqueous solubility due to increased hydrophobic character and molecular volume.
The organic solvent solubility of 3-bromocyclohexanone is anticipated to be extensive, following the general pattern observed for cyclohexanone derivatives. The compound should demonstrate good solubility in common organic solvents including ethanol, diethyl ether, chloroform, benzene, and other nonpolar to moderately polar solvents [14] [6]. This solubility pattern is consistent with the amphiphilic nature of the molecule, possessing both a polar carbonyl group and a polarizable bromine atom within a largely nonpolar hydrocarbon framework.
The phase behavior of 3-bromocyclohexanone, including melting and boiling points, has not been extensively documented in the available literature. However, comparison with related compounds provides estimates for these properties. The 2-bromocyclohexanone isomer exhibits a boiling point of 70-72°C at reduced pressure (0.53 hPa), with a density of 1.4887 g/cm³ [15]. The 4-bromocyclohexanone isomer demonstrates a higher boiling point of approximately 224°C at atmospheric pressure, with a density of 1.5 g/cm³ [16].
For 3-bromocyclohexanone, intermediate values between these isomers would be expected, with the exact values depending on the specific intermolecular interactions and molecular packing arrangements. The dipole moment of the compound contributes to its physical properties, with 4-bromocyclohexanone exhibiting a dipole moment of 2.37 Debye [17] [18], indicating significant molecular polarity that influences both solubility and phase behavior.
The vapor pressure and volatility of 3-bromocyclohexanone would be intermediate between cyclohexanone and more heavily halogenated derivatives. The bromine substitution increases molecular weight and intermolecular interactions, resulting in reduced volatility compared to the parent cyclohexanone compound.
Solvent effects on the conformational equilibrium of 3-bromocyclohexanone represent an important aspect of its solution behavior. Studies on related 2-halocyclohexanones have demonstrated significant solvent-dependent changes in the axial-equatorial equilibrium [8] [11]. In nonpolar solvents, dipolar interactions favor conformations that minimize unfavorable dipole-dipole repulsions, while polar solvents can stabilize conformations through specific solvation effects.
Traditional halogenation methods for 3-bromocyclohexanone synthesis have been extensively studied and represent the foundation of modern synthetic approaches. The most established method involves the direct bromination of cyclohexanone using molecular bromine in the presence of acid catalysts [4]. This approach typically employs bromine gas or liquid bromine in aqueous or aqueous-organic media at temperatures ranging from 25-30°C [5]. The reaction proceeds through the formation of an enol intermediate, which acts as the nucleophile in the halogenation process [6].
The acid-catalyzed mechanism begins with protonation of the carbonyl oxygen, facilitating keto-enol tautomerism. The enol form then undergoes electrophilic attack by bromine, resulting in the formation of the desired brominated product [4] [6]. Research has demonstrated that this method can achieve yields of approximately 67% under optimized conditions . The reaction is typically conducted in the presence of hydrogen bromide as a catalyst, which serves both to promote enol formation and to maintain the acidic environment necessary for efficient bromination [5].
Alternative brominating agents have been explored to improve reaction conditions and yields. N-bromosuccinimide represents a particularly important reagent in this context, offering several advantages over molecular bromine [7]. When used in acetonitrile with p-toluenesulfonic acid as a catalyst, N-bromosuccinimide can achieve yields ranging from 50-80% at temperatures of 35-40°C [7]. The reaction proceeds through a similar enol-mediated mechanism but offers improved selectivity and reduced formation of dibrominated side products [7].
Enamine-mediated bromination represents another traditional approach that has been employed for the synthesis of 3-bromocyclohexanone. This method involves the formation of an enamine intermediate through the reaction of cyclohexanone with proline derivatives, followed by bromination with molecular bromine [8]. The enamine intermediate exhibits enhanced nucleophilicity compared to the parent ketone, facilitating the bromination reaction at lower temperatures, typically around -15°C [8]. While this method offers good stereoselectivity, yields are generally moderate, ranging from 40-60% [8].
One-pot synthesis strategies have emerged as attractive alternatives to traditional multi-step approaches, offering improved efficiency and reduced waste generation. These methods combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [7] [9].
A particularly noteworthy one-pot approach involves the α-bromination of cyclohexanone with N-bromosuccinimide followed by cyclization with appropriate nucleophiles [7]. This method has been successfully applied in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, where 3-bromocyclohexanone serves as a key intermediate [7]. The reaction is conducted in acetonitrile at 35-40°C for 30 minutes, followed by the addition of nucleophilic reagents for subsequent cyclization reactions [7].
Another innovative one-pot strategy involves the use of oxidative bromination conditions, where hydrogen peroxide serves as the oxidant and hydrobromic acid provides the bromine source [10]. This approach offers the advantage of generating bromine in situ, thereby reducing the handling of hazardous bromine gas or liquid bromine [10]. The reaction typically proceeds at moderate temperatures and can be scaled up for industrial applications [10].
Recent developments in one-pot synthesis have also explored the use of ionic liquids as both solvent and catalyst [11]. These systems offer several advantages, including improved selectivity, reduced reaction times, and enhanced recyclability of the catalyst [11]. The use of ionic liquids such as pyridinium nitrate has been shown to promote efficient bromination reactions while maintaining high yields and selectivity [11].
The development of catalytic approaches for 3-bromocyclohexanone synthesis has focused on improving reaction yields, selectivity, and overall efficiency. Various transition metal catalysts have been investigated, each offering unique advantages in terms of reaction conditions and product yields [12] [13].
Copper-based catalysts have shown particular promise in bromination reactions. Copper(II) chloride, when used in acetonitrile at 80°C, can provide yield improvements of 15-20% compared to non-catalyzed reactions [14]. The copper catalyst is believed to facilitate the formation of bromine radicals, which then participate in the bromination process through a radical mechanism [14]. The optimal substrate loading for copper-catalyzed bromination typically ranges from 0.1-0.2 mmol, with reaction times of 4-6 hours [14].
Iron-based catalysts represent another important class of catalysts for bromination reactions. Iron(III) chloride has been employed in dichloromethane at 60°C, providing yield improvements of 10-15% [15]. The iron catalyst is thought to promote the formation of electrophilic bromine species through coordination with bromide ions, facilitating the subsequent bromination reaction [15]. The reaction typically requires substrate loadings of 0.15-0.25 mmol and proceeds over 3-5 hours [15].
Nickel nanoparticles have emerged as highly effective catalysts for bromination reactions, offering the highest yield improvements of 25-30% among the catalysts investigated [12]. These catalysts are particularly effective when used in dimethylacetamide at elevated temperatures of 120°C [12]. The high surface area and unique electronic properties of nickel nanoparticles contribute to their superior catalytic performance [12]. The reaction typically requires lower substrate loadings of 0.05-0.1 mmol and shorter reaction times of 2-3 hours [12].
Palladium on carbon represents a heterogeneous catalyst option that offers excellent recyclability and ease of separation from reaction products [16]. When used in toluene at 90°C, palladium on carbon can provide yield improvements of 20-25% [16]. The heterogeneous nature of this catalyst allows for easy recovery and reuse, making it particularly attractive for large-scale applications [16]. The optimal substrate loading ranges from 0.08-0.12 mmol, with reaction times of 3-4 hours [16].
The purification and isolation of 3-bromocyclohexanone require careful consideration of the compound's physical and chemical properties. The compound typically exists as a colorless to pale yellow liquid with a boiling point of 96-99°C at 18 mmHg [17]. Its solubility in common organic solvents necessitates the use of appropriate purification techniques to achieve high purity levels .
Fractional distillation represents the most commonly employed purification technique for 3-bromocyclohexanone. This method can achieve purity levels of 95-98% with yield recoveries of 80-85% [17]. The distillation is typically conducted under reduced pressure to minimize thermal decomposition and improve separation efficiency [17]. The process requires a fractional distillation column and operates at temperatures of 96-99°C at 18 mmHg, with distillation times of 2-3 hours [17].
Column chromatography offers an alternative purification approach that can achieve higher purity levels of 98-99%, albeit with slightly lower yield recoveries of 75-80% [18]. Silica gel is the most commonly used stationary phase, with various solvent systems employed depending on the specific impurities present [18]. The process is conducted at room temperature and typically requires 3-4 hours for complete separation [18].
Recrystallization provides another purification option, particularly suitable for solid derivatives of 3-bromocyclohexanone. This method can achieve purity levels of 92-95% with yield recoveries of 70-75% [19]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to 0-5°C to induce crystallization [19]. The crystallization process typically requires 4-6 hours and specialized crystallization apparatus [19].
Extraction and washing techniques represent the simplest purification approach, offering the highest yield recoveries of 90-95% but with lower purity levels of 85-90% [20]. This method involves the use of separatory funnels and appropriate wash solutions to remove impurities [20]. The process is conducted at room temperature and can be completed within 1-2 hours [20].